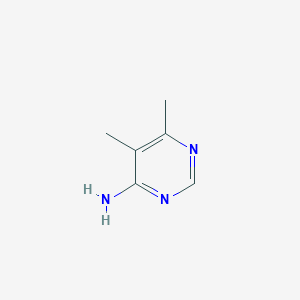

5,6-Dimethylpyrimidin-4-amine

Overview

Description

5,6-Dimethylpyrimidin-4-amine is a scientific compound with potential implications in various fields of research and industry. It is a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-5,6-dimethylpyrimidine with benzophenone imine, 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl, and sodium t-butanolate in toluene at 80℃ for 1 hour. This is followed by the addition of hydrogen chloride in tetrahydrofuran and water at 20℃ for 3 hours .Molecular Structure Analysis

The molecular formula of this compound is C6H9N3, and its molecular weight is 123.16 g/mol . The InChI code is 1S/C6H9N3/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals . The compound is very soluble, with a solubility of 4.01 mg/ml or 0.0325 mol/l according to ESOL, and 6.43 mg/ml or 0.0522 mol/l according to Ali .Scientific Research Applications

Antifungal Applications

5,6-Dimethylpyrimidin-4-amine derivatives have demonstrated significant antifungal effects. A study by Jafar et al. (2017) synthesized various compounds, including 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine, and tested them against fungi like Aspergillus terreus and Aspergillus niger. These compounds showed promise as antifungal agents.

Chemical Synthesis and Transformation

The molecule serves as a key component in the synthesis of various complex chemical structures. For example, Hamama et al. (2012) Hamama et al. (2012) discussed its use in constructing substituted pyrimido[4,5-d]pyrimidones, indicating its versatility in synthetic chemistry.

Structural Chemistry

In structural chemistry, the molecule's properties, like tautomerism and crystalline forms, are of interest. Rajam et al. (2017) Rajam et al. (2017) studied the cation tautomerism and disorder in dimethylpyrimidine derivatives, contributing to understanding the molecular structure and behavior in different conditions.

Potential in Antiangiogenic Therapy

A study by Jafar & Hussein (2021) focused on the potential antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine. They found significant results in binding energy and theoretical calculations, indicating its potential in developing antiangiogenic therapies.

Co-crystal Design

The molecule is also used in the design of co-crystals. Rajam et al. (2018) Rajam et al. (2018) synthesized a series of co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, exploring the hydrogen bonding and molecular interactions.

Bioorganic Chemistry

In bioorganic chemistry, the molecule's derivatives are explored for their biological activities. Xiang et al. (2020) Xiang et al. (2020) studied the influence of 3-D conformation on microtubule depolymerizing and antiproliferative activities of dimethylpyrimidine compounds, highlighting their significance in the development of cancer therapeutics.

Medicinal Chemistry

The derivatives of this compound are investigated for their potential medicinal applications. For instance, Venkateshwarlu et al. (2014) Venkateshwarlu et al. (2014) synthesized a series of compounds for in vitro and in vivo antitumor/anticancer activity evaluation, showcasing the therapeutic potential of these compounds.

Heterocyclic Chemistry

The molecule is also significant in the field of heterocyclic chemistry. Schmidt (2002) Schmidt (2002) discussed the synthesis and characterization of stable betainic pyrimidinaminides, contributing to the knowledge of heterocyclic compounds.

Quantum Chemistry

In quantum chemistry, the molecule's tautomerism is studied. Hasanein and Senior (2011) Hasanein & Senior (2011) conducted DFT calculations on amine-imine tautomerism in pyrimidine derivatives, providing insights into the electronic properties and interactions of these molecules.

Organic Chemistry

Finally, in organic chemistry, its role in synthesis and transformations is explored. Plas et al. (2010) Plas et al. (2010) investigated the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, furthering the understanding of chemical reactions involving this molecule.

Safety and Hazards

The safety information for 5,6-Dimethylpyrimidin-4-amine includes a GHS07 pictogram and a warning signal word. The hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P305, P338, P351 .

Relevant Papers There are several peer-reviewed papers, technical documents, and similar products related to this compound available at Sigma-Aldrich .

Mechanism of Action

Target of Action

It’s known that pyrimidinamines, a class of compounds to which 5,6-dimethylpyrimidin-4-amine belongs, have been extensively studied for their biological activity .

Biochemical Pathways

It’s known that purine and pyrimidine biosynthesis pathways are crucial for the metabolism of nucleotides . As a pyrimidinamine, this compound could potentially influence these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

properties

IUPAC Name |

5,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPCNKPYFMZJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349133 | |

| Record name | 5,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54568-12-6 | |

| Record name | 5,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)